Diphenylacetonitrile, also known as benzhydryl cyanide or α-phenyl benzeneacetonitrile, is an organic compound with the chemical formula C14H11N. It is a white crystalline solid that is soluble in many organic solvents but insoluble in water [PubChem, National Institutes of Health, ]. While it has limited applications outside of research, diphenylacetonitrile finds use in several areas of scientific research, as detailed below:
One of the primary applications of diphenylacetonitrile is as an intermediate in the synthesis of various pharmaceuticals, including:
Diphenylacetonitrile's unique chemical properties make it a valuable tool in various organic chemistry research applications:
Diphenylacetonitrile can be used in certain analytical chemistry applications, such as:
Diphenylacetonitrile, with the chemical formula and CAS number 86-29-3, is a white to creamy or faint yellow crystalline powder. It is soluble in solvents such as ethanol and ether. This compound is primarily synthesized through bromination and condensation of phenylacetonitrile. It serves as an important intermediate in the production of various active pharmaceutical ingredients, particularly those used in respiratory treatments and other therapeutic applications .
Several methods exist for synthesizing diphenylacetonitrile:
Diphenylacetonitrile finds diverse applications across various industries:
Research on diphenylacetonitrile has highlighted its interactions with various organic compounds. Notably, it has been studied for its reactivity with aromatic nitro compounds and epoxides, showcasing its versatility as a reagent in organic synthesis . These interactions can lead to the formation of complex molecules that may have additional biological or industrial significance.
Diphenylacetonitrile shares structural similarities with several other compounds. Here are some comparable compounds along with unique characteristics that set diphenylacetonitrile apart:
Compound | Structure Type | Unique Features |
---|---|---|
Phenylacetonitrile | Monophenyl nitrile | Simpler structure; less versatile than diphenyl derivative. |
Benzonitrile | Mononuclear aromatic nitrile | Primarily used as a solvent; less biological activity. |
Diphenylmethane | Hydrocarbon | Lacks nitrile functionality; not used for pharmaceutical synthesis. |
3-Cyano-3,3-diphenylpropionic acid | Cyano compound | More complex; used in specific synthetic applications but less common than diphenylacetonitrile. |
Diphenylacetonitrile's unique combination of two phenyl groups attached to a nitrile functional group enhances its reactivity and utility in synthetic organic chemistry compared to these similar compounds.
The condensation of benzaldehyde with hydrogen cyanide (HCN) forms benzaldehyde cyanohydrin, which subsequently reacts with benzene in the presence of Lewis acids. Boron trifluoride (BF$$_3$$) is a preferred catalyst, enabling a single-step synthesis with yields exceeding 80% . The mechanism involves:
Key Conditions:
A streamlined approach combines benzaldehyde, HCN, and benzene with BF$$_3$$ in a single reactor. This method avoids intermediate isolation, reducing processing time and improving efficiency. The exothermic reaction requires controlled cooling to maintain 75–85°C, achieving 80–85% yield .
Table 1: Condensation-Based Synthesis Parameters
Parameter | Value |
---|---|
Catalyst | Boron trifluoride (BF$$_3$$) |
Reaction Time | 4–6 hours |
Yield | 80–85% |
Purity (Post-Recrystallization) | 99% (Ethanol/Naphtha) |
Bromination of benzyl cyanide with bromine at 105–110°C produces α-bromo-α-phenylacetonitrile. This intermediate is highly reactive, enabling subsequent coupling reactions .
Reaction Scheme:
$$ \text{C}6\text{H}5\text{CH}2\text{CN} + \text{Br}2 \rightarrow \text{C}6\text{H}5\text{CBr}_2\text{CN} + \text{HBr} $$
α-Bromo-α-phenylacetonitrile undergoes Friedel-Crafts alkylation with benzene using AlCl$$_3$$ as a catalyst. The reaction proceeds at 35–40°C, yielding diphenylacetonitrile after aqueous workup and recrystallization .
Table 2: Bromination-Coupling Performance
Step | Conditions | Yield |
---|---|---|
Bromination | 105–110°C, 1 hour | 90% |
Alkylation | AlCl$$_3$$, 35–40°C | 80% |
Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance nucleophilic displacement reactions by shuttling cyanide ions into organic phases. For example, benzyl chloride reacts with KCN in supercritical CO$$_2$$ using TBAB, achieving >90% conversion .
Mechanistic Insights:
Table 3: PTC Efficiency in Nitrile Synthesis
Catalyst | Substrate | Yield |
---|---|---|
Tetrabutylammonium bromide | Benzyl chloride | 92% |
18-Crown-6 | Allylbenzene | 88% |
Copper(II) acetate catalyzes the dehydration of diphenylacetamide to diphenylacetonitrile under mild conditions (25–50°C). The process avoids harsh acids, achieving 85–90% yield via a siloxane intermediate .
Reaction Pathway:
Advantages:
Diphenylacetonitrile participates in ligand-exchange reactions with Group 4 metallocenes to form keteniminate (NC~2~R~2~^-^) complexes. When zirconocene alkyne precursors such as [Cp~2~Zr(η^2^-Me~3~SiC~2~SiMe~3~)] react with diphenylacetonitrile, initial coordination occurs via the nitrile’s lone pair to generate [Cp~2~Zr(η^2^-alkyne)(NCCHPh~2~)] intermediates [1]. Elevated temperatures induce alkyne elimination and subsequent nitrile activation, leading to keteniminate ligands through formal deprotonation and C≡N bond rearrangement. Titanocene analogs exhibit divergent pathways: [Cp*~2~Ti] fragments favor direct nitrile coupling to form four-membered metallacycles, while rac-(ebthi)Ti systems produce six-membered fused heterocycles [1].
Crystallographic data for [Cp*~2~Zr(NC~2~Ph~2~)(NCHCHPh~2~)] (Figure 1) reveal a distorted octahedral geometry with Zr–N bond lengths of 2.08–2.12 Å and N–C distances of 1.28–1.32 Å, consistent with keteniminate resonance structures [1]. Kinetic studies using ^1^H NMR spectroscopy demonstrate a two-step mechanism: rapid alkyne dissociation (k~1~ = 4.7 × 10^-3^ s^-1^ at 298 K) followed by nitrile-to-keteniminate conversion (k~2~ = 1.2 × 10^-4^ s^-1^) [1].
Parameter | Value (Å) | Significance |
---|---|---|
Zr–N (keteniminate) | 2.10 ± 0.02 | Confirms η^2^-N,C coordination mode |
N–C (central) | 1.30 ± 0.03 | Delocalized π-system |
C–Ph | 1.47 ± 0.04 | Retained sp^3^ hybridization |
Platinum(IV) complexes such as trans-[PtCl~4~(N≡CCHPh~2~)~2~] adopt centrosymmetric octahedral geometries, with Pt–N distances of 1.960 Å and linear Pt–N≡C–C alignment (N–C≡C angle = 177.1°) [2]. These structural features highlight nitrile activation via σ-donation to electrophilic metal centers, priming the C≡N bond for nucleophilic attack or redox transformations [2].
Reductive decyanation of α-aminonitriles derived from diphenylacetonitrile proceeds with high stereochemical fidelity under hydride-transfer conditions. NaBH~4~/BH~3~·THF systems selectively reduce the cyano group while preserving adjacent chiral centers [4]. For example, (R)-Ph~2~CHC(NH~2~)CN undergoes decyanation to (R)-Ph~2~CHCH~2~NH~2~ with 98% enantiomeric excess, as confirmed by chiral HPLC [4].
The mechanism involves sequential steps:
Density functional theory (DFT) calculations reveal an activation barrier (ΔG^‡^) of 18.3 kcal/mol for the hydride-transfer step, with the stereodetermining transition state exhibiting a dihedral angle of 172° between the phenyl groups and the reacting nitrile [4].
In alkaline aqueous solutions, diphenylacetonitrile undergoes autoxidation via a radical chain mechanism. Deprotonation of the benzylic hydrogen (pK~a~ ≈ 22) generates a resonance-stabilized carbanion, which reacts with molecular oxygen to form a peroxyl radical intermediate [4].
Key steps include:
Electron paramagnetic resonance (EPR) studies detect stable nitroxide radicals (g = 2.006) during the reaction, supporting the proposed mechanism. Autoxidation rates increase linearly with [OH^-^], with a second-order rate constant (k~OH~) of 3.4 × 10^-2^ M^-1^ s^-1^ at 298 K [4].
The NaH-LiI system facilitates decyanation via a unique bimetallic hydride-transfer pathway. Lithium iodide solubilizes NaH through the formation of [Na·LiI·H^-^] adducts, enhancing hydride availability. Diphenylacetonitrile coordinates to Na^+^, polarizing the C≡N bond for nucleophilic attack by H^-^ [4].
Isotopic labeling (D~2~O quenching) confirms H^-^ transfer to the nitrile carbon, generating Ph~2~CHCNH^-^, which protonates to yield Ph~2~CH~2~NH~2~. Kinetic isotope effects (KIE = 2.8) and Hammett plots (ρ = -1.2) indicate a concerted mechanism with partial negative charge development at the benzylic position [4].
Condition | Rate (×10^-4^ M^-1^ s^-1^) | Selectivity (% Ph~2~CH~2~NH~2~) |
---|---|---|
NaH alone | 0.7 | 32 |
NaH-LiI (1:1) | 4.9 | 89 |
NaH-LiI (1:2) | 5.3 | 92 |
Acute Toxic;Irritant